molecular formula C11H15ClFN3S B5867069 N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea

N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea

Cat. No. B5867069
M. Wt: 275.77 g/mol
InChI Key: CKRYPSUSYONDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, also known as DFCF-DA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a fluorescent dye that is commonly used for imaging and tracking cellular processes in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is based on its ability to bind to intracellular structures and emit fluorescent light upon excitation with light of a specific wavelength. The fluorescence emission of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is dependent on the concentration of reactive oxygen species (ROS) within the cell. When ROS levels increase, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is oxidized and emits a strong fluorescent signal. This property of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been exploited to study oxidative stress and ROS-mediated cellular processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to have minimal toxicity and does not interfere with cellular processes. This compound is able to penetrate cell membranes and bind to intracellular structures without affecting their function. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is rapidly oxidized by ROS, which limits its accumulation within cells and reduces the risk of toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is its ability to penetrate cell membranes and bind to intracellular structures without affecting their function. This compound is also highly sensitive to changes in ROS levels, which makes it a valuable tool for studying oxidative stress and ROS-mediated cellular processes. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has some limitations. This compound is rapidly oxidized by ROS, which limits its accumulation within cells and reduces its usefulness for long-term studies. Additionally, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is not suitable for studying non-ROS-mediated cellular processes.

Future Directions

There are several future directions for the use of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea in scientific research. One potential application is for the study of ROS-mediated diseases, such as cancer and neurodegenerative disorders. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea could be used to visualize and track ROS levels within cells and tissues, which could provide valuable insights into the mechanisms underlying these diseases. Another potential application is for the development of new drugs that target ROS-mediated cellular processes. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea could be used as a screening tool to identify compounds that modulate ROS levels within cells. Finally, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea could be modified to increase its stability and reduce its susceptibility to oxidation, which would make it more useful for long-term studies.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylaminoethanethiol. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has a wide range of applications in scientific research. One of the most common uses of this compound is for imaging and tracking cellular processes in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is a fluorescent dye that is able to penetrate cell membranes and bind to intracellular structures, allowing researchers to visualize and track cellular processes in real-time. This compound has been used to study a variety of cellular processes, including cell division, apoptosis, and protein trafficking.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(dimethylamino)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3S/c1-16(2)6-5-14-11(17)15-8-3-4-10(13)9(12)7-8/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRYPSUSYONDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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